Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Description
Synthesis Analysis
While specific synthesis methods for “Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” were not found, polysubstituted furans can be synthesized via a catalyst-free, one-pot multicomponent reaction . This involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of “Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” consists of a furan ring attached to an azetidine ring via a methanone group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving “Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” were not found, furans are known to be important intermediates for the synthesis of oxygenated natural products . They can undergo various reactions due to the presence of the oxygen atom in the ring .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Dye Synthesis
Furan derivatives have been used in the synthesis of dyes. For example, a novel 1,3-bis[(furan-2-yl) methylene]thiourea (BFMT) dye was synthesized from a condensation reaction between sugar-cane bagasse derived furfural and thiourea . This dye was applied on wool and cotton fabrics .
Antifungal Properties
The synthesized BFMT dye was screened for its antimicrobial (antibiotic and antifungal) properties . The antifungal property was excellent on tested microorganisms .
Textile Industry
The synthesized BFMT dye was applied on wool and cotton fabrics. The functional properties of BFMT dyed fabrics (color value, color strength, fastness properties, antimicrobial activities, ultraviolet protection factor (UPF), and mechanical properties) were assessed .
Cytotoxic Effect
Furan derivatives have been found to have a cytotoxic effect toward lung carcinoma . This was due to the presence of thiophen-2-yl group .
properties
IUPAC Name |
furan-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)10-6-13(7-10)12(14)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWTYRRAAFGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
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